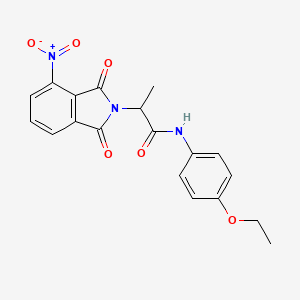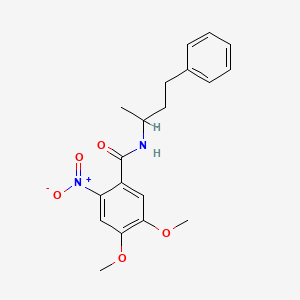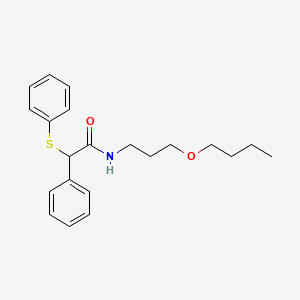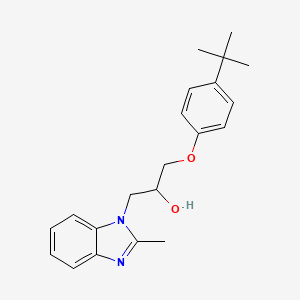
1-(4-tert-butylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Descripción general
Descripción
1-(4-tert-butylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as TBBP, is a chemical compound that has been widely used in scientific research. TBBP is a selective inhibitor of protein kinase CK2, an enzyme that plays an important role in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-(4-tert-butylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a selective inhibitor of CK2, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates. CK2 is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of CK2-dependent signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to regulate circadian rhythms, DNA damage response, and autophagy. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to regulate the expression of several genes involved in cell cycle regulation and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-tert-butylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a selective inhibitor of CK2, which makes it a valuable tool to study the role of CK2 in various cellular processes. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, this compound has some limitations for lab experiments. This compound is not stable in aqueous solutions, which makes it difficult to use in cell culture experiments. This compound is also toxic at high concentrations, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(4-tert-butylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One direction is to develop more stable analogs of this compound that can be used in cell culture experiments. Another direction is to study the role of CK2 in other cellular processes, such as metabolism and inflammation. This compound could also be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, this compound could be used to study the role of CK2 in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a valuable tool for studying the role of CK2 in various cellular processes. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This compound has some limitations for lab experiments, but there are several future directions for the study of this compound that could lead to new insights into the role of CK2 in health and disease.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is overexpressed in several types of cancer, and this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of CK2 in the regulation of circadian rhythms, DNA damage response, and autophagy.
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-22-19-7-5-6-8-20(19)23(15)13-17(24)14-25-18-11-9-16(10-12-18)21(2,3)4/h5-12,17,24H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZRGVFDEOGNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



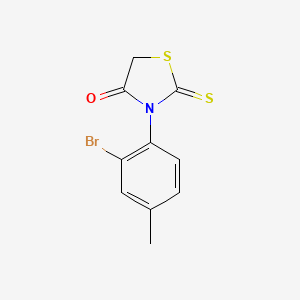
![4-ethoxy-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3981520.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3981530.png)

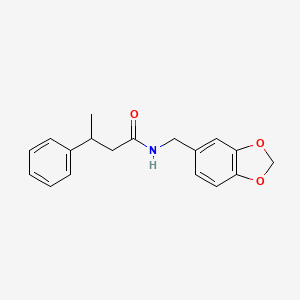
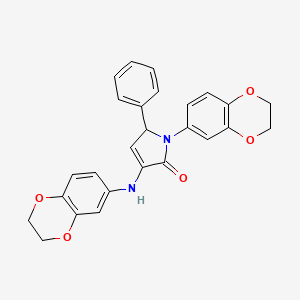
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
![N-cyclopropyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3981568.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3981581.png)
